Cas no 1707567-31-4 (2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid)
![2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid structure](https://ja.kuujia.com/scimg/cas/1707567-31-4x500.png)
2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid
-
- インチ: 1S/C16H9F3N2O3/c17-16(18,19)12-8-4-3-7-11(12)13-20-14(24-21-13)9-5-1-2-6-10(9)15(22)23/h1-8H,(H,22,23)
- InChIKey: JOSLNWPBSUWOAF-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC=CC=C1C1ON=C(C2=CC=CC=C2C(F)(F)F)N=1
2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM509096-1g |
2-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoicacid |
1707567-31-4 | 97% | 1g |
$568 | 2023-02-17 |
2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid 関連文献
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
-
10. A chiral salen-based MOF catalytic material with high thermal, aqueous and chemical stabilities†Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
Related Articles
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acidに関する追加情報
Professional Introduction to 2-[3-(2-Trifluoromethyl-phenyl-[1,2,4]oxadiazol-5-yl)-benzoic acid (CAS No: 1707567-31-4)
2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid, identified by its CAS number 1707567-31-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules known for their structural complexity and potential biological activity, making it a subject of extensive study in academic and industrial settings.
The molecular structure of 2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid incorporates several key pharmacophoric elements that contribute to its unique chemical properties. The presence of a [1,2,4]oxadiazole ring system is particularly noteworthy, as this heterocyclic moiety is widely recognized for its role in modulating biological pathways. Specifically, the [1,2,4]oxadiazole core is often associated with anti-inflammatory, antimicrobial, and anticancer activities. This is complemented by the substitution of the phenyl ring with a 2-trifluoromethyl group, which enhances the lipophilicity and metabolic stability of the compound.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents derived from structurally diverse scaffolds. The combination of a benzoic acid moiety with the [1,2,4]oxadiazole-phenyl unit in 2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid presents an intriguing prospect for drug discovery. The benzoic acid component is well-documented for its role in various pharmacological applications, including pain relief and anti-inflammatory effects. The synergistic interaction between these two structural features may lead to the development of compounds with enhanced therapeutic potential.
The< strong>CAS number 1707567-31-4 strong > serves as a unique identifier for this compound, facilitating its recognition and differentiation in scientific literature and patent databases. This standardized nomenclature ensures that researchers worldwide can accurately reference and utilize this molecule in their studies. The compound's synthesis and characterization have been subjects of detailed investigation, with methodologies being refined to achieve high purity and yield. These advancements are crucial for ensuring that subsequent biological evaluations are conducted under consistent and reproducible conditions.
The< strong>[1,2,4]oxadiazol-5-yl strong > substituent in the molecule is particularly interesting from a chemical biology perspective. This moiety has been extensively studied for its ability to interact with various biological targets. For instance, studies have shown that derivatives of< strong>[1,2,4]oxadiazole strong >can inhibit enzymes involved in cancer cell proliferation and inflammation. The introduction of a< strong >2-trifluoromethyl strong >group further modulates these interactions by enhancing binding affinity and selectivity. Such modifications are critical in drug design to optimize efficacy while minimizing off-target effects.
In the context of current pharmaceutical research,< strong >benzoic acid strong >derivatives continue to be explored for their potential applications in treating neurological disorders. The structural features of< strong > 2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid strong >make it a promising candidate for further investigation in this area. Preliminary studies have suggested that this compound may exhibit neuroprotective properties by modulating neurotransmitter release and receptor activity. These findings align with broader trends in drug discovery where multitarget engagement is sought to address complex diseases more effectively.
The synthesis of< strong > 2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid strong >< strong>CAS No: 1707567-31-4 strong >involves multi-step organic transformations that require careful optimization.This process often includes condensation reactions between appropriate precursors followed by functional group modifications to introduce the desired substituents.The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions can enhance both efficiency and yield.This underscores the importance of robust synthetic methodologies in pharmaceutical chemistry where scalability and purity are paramount.
The pharmacological profile of< strong > 2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid strong >is currently under active investigation,fueled by its promising structural features.Preliminary assays have indicated potential activity against various disease models,
In conclusion,< strong > 2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid CAS No: 1707567-31-4 represents a significant advancement in pharmaceutical chemistry,demonstrating the potential of combining diverse structural motifs to develop novel therapeutic agents.Ongoing research efforts are expected to yield further insights into its biological activity,
1707567-31-4 (2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid) 関連製品
- 1820619-51-9(2-(Azidomethyl)-1,1-difluorocyclopentane)
- 1804076-58-1(3-(4-Bromo-3-(trifluoromethylthio)phenyl)propanoic acid)
- 3351-71-1(Benzenemethanol,2-(hexyloxy)-)
- 1213447-97-2((2R)-2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol)
- 2138109-96-1(3-{bicyclo3.1.0hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amine)
- 95539-66-5((2-Aminophenyl)methanethiol)
- 2172140-39-3((4-chloro-3-methylphenyl)methyl(3-chlorobutan-2-yl)amine)
- 2580114-19-6(rac-(1R,6S,7S,8S)-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo4.2.0octane-7-carboxylic acid)
- 1361855-70-0(3-(Difluoromethyl)-2,4,6-trihydroxypyridine)
- 2137951-88-1(3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl-)




